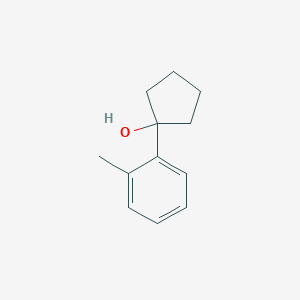

1-(2-Methylphenyl)cyclopentan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O |

|---|---|

Molecular Weight |

176.25 g/mol |

IUPAC Name |

1-(2-methylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H16O/c1-10-6-2-3-7-11(10)12(13)8-4-5-9-12/h2-3,6-7,13H,4-5,8-9H2,1H3 |

InChI Key |

ARBQTJROLKMTHA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C2(CCCC2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol from 2-Bromotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(2-methylphenyl)cyclopentan-1-ol, a tertiary alcohol with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a two-step Grignard reaction, a robust and widely used method for carbon-carbon bond formation. This document outlines the detailed experimental protocols, presents key quantitative data, and visualizes the reaction pathway and workflow.

Synthesis Overview

The synthesis of this compound from 2-bromotoluene proceeds via a two-stage process. The first stage involves the formation of the Grignard reagent, 2-methylphenylmagnesium bromide, by reacting 2-bromotoluene with magnesium metal in an anhydrous ether solvent. In the second stage, this Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol product.

Experimental Protocols

The following protocols are based on established methodologies for Grignard reactions and have been adapted for the specific synthesis of this compound. All glassware should be thoroughly dried in an oven and cooled under a dry atmosphere (e.g., nitrogen or argon) before use to prevent the quenching of the highly reactive Grignard reagent by water.

Preparation of 2-Methylphenylmagnesium Bromide (Grignard Reagent)

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine. The flask may be gently warmed to sublime the iodine, which helps to activate the magnesium surface.

-

Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.

-

In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromotoluene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and the solution becomes cloudy and begins to reflux. If the reaction does not start, gentle warming or sonication may be applied.

-

Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent, 2-methylphenylmagnesium bromide, which should be used immediately in the next step.

Synthesis of this compound

Materials:

-

2-Methylphenylmagnesium bromide solution (from step 2.1)

-

Cyclopentanone

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

Procedure:

-

Cool the freshly prepared Grignard reagent solution in an ice bath.

-

Prepare a solution of cyclopentanone in anhydrous diethyl ether or THF in a dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred and cooled Grignard reagent. The addition should be controlled to maintain a gentle reaction and avoid a rapid temperature increase.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution or dilute hydrochloric acid. This step will protonate the alkoxide and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is an oil or a low-melting solid.

Purification

The crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: Distill the crude product under reduced pressure to obtain the pure tertiary alcohol.

-

Recrystallization: If the product is a solid at room temperature, it can be recrystallized from a suitable solvent or solvent mixture, such as hexane or a mixture of hexane and ethyl acetate.

Data Presentation

The following tables summarize the key quantitative data for the reactants, products, and typical reaction conditions for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and experimental conditions.

Table 1: Properties of Key Reactants and Product

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromotoluene | C₇H₇Br | 171.04 | 181.7 | 1.422 |

| Magnesium | Mg | 24.31 | 1090 | 1.74 |

| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.949 |

| This compound | C₁₂H₁₆O | 176.26 | Not Available | Not Available |

Table 2: Typical Reaction Parameters

| Parameter | Value/Condition | Notes |

| Grignard Formation | ||

| Molar Ratio (2-Bromotoluene:Mg) | 1 : 1.1 - 1.5 | A slight excess of magnesium is used to ensure complete reaction of the aryl halide. |

| Solvent | Anhydrous Diethyl Ether or THF | THF is a higher boiling solvent and can be beneficial for less reactive halides. |

| Initiation | Iodine crystal, gentle heating | Essential for activating the magnesium surface. |

| Reaction Time | 1 - 2 hours | Monitored by the consumption of magnesium. |

| Reaction with Cyclopentanone | ||

| Molar Ratio (Grignard:Cyclopentanone) | 1.1 - 1.2 : 1 | A slight excess of the Grignard reagent is often used. |

| Reaction Temperature | 0 °C to Room Temperature | Initial addition at 0 °C to control the exothermic reaction. |

| Reaction Time | 1 - 3 hours | Can be monitored by TLC or GC. |

| Workup | ||

| Quenching Agent | Saturated aq. NH₄Cl or dilute HCl | Neutralizes the reaction and dissolves magnesium salts. |

| Purification | ||

| Method | Vacuum Distillation or Recrystallization | Choice depends on the physical state of the product. |

| Expected Yield | 60-80% | Based on analogous Grignard reactions. Actual yield is dependent on experimental execution. |

Mandatory Visualizations

Overall Synthetic Pathway

Caption: Overall synthetic pathway for this compound.

Experimental Workflow

Caption: Detailed experimental workflow for the synthesis and purification.

An In-depth Technical Guide to 1-(2-Methylphenyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(2-Methylphenyl)cyclopentan-1-ol. It details the precise chemical nomenclature, physicochemical properties, a robust synthesis protocol, and a conceptual workflow for its preparation. This document is intended to serve as a foundational resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. Due to the limited availability of published experimental data, this guide incorporates predicted properties to offer a more complete profile of the compound. Information regarding the biological activity and specific signaling pathways of this compound is not currently available in the public domain.

Chemical Identity and Nomenclature

The systematic and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The compound with the structure featuring a cyclopentanol ring substituted at the 1-position with both a hydroxyl group and a 2-methylphenyl (or o-tolyl) group is designated by the following IUPAC name:

This compound

This name is derived following the official IUPAC nomenclature rules. The cyclopentanol serves as the parent structure, with the carbon atom bearing the hydroxyl group assigned the locant '1'. Consequently, the 2-methylphenyl group is also located at this position.

Physicochemical Properties

Precise experimental data for the physicochemical properties of this compound are not extensively reported. The following table summarizes key quantitative data, including values predicted from computational models, to provide an estimated profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O | Calculated |

| Molecular Weight | 176.25 g/mol | Calculated |

| Predicted Boiling Point | 275.6 ± 25.0 °C | Predicted |

| Predicted Melting Point | 55-65 °C | Predicted |

| Predicted LogP | 3.19 | Predicted |

| Predicted Water Solubility | 0.045 g/L | Predicted |

| Predicted pKa | 15.1 ± 0.2 | Predicted |

Note: Predicted values are generated from computational algorithms and should be considered as estimates. Experimental verification is recommended.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, 2-bromotoluene is used to form the o-tolylmagnesium bromide, which then reacts with cyclopentanone.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Step 1: Formation of the Grignard Reagent 2-Bromotoluene + Mg → o-Tolylmagnesium bromide

Step 2: Reaction with Cyclopentanone and Workup o-Tolylmagnesium bromide + Cyclopentanone → this compound (after acidic workup)

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Bromotoluene

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, etc.)

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to ensure the complete removal of water.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 2-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Add a small portion of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of an initiator like 1,2-dibromoethane if necessary. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.

-

Once the reaction has initiated, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the flask containing the freshly prepared o-tolylmagnesium bromide in an ice bath.

-

Prepare a solution of cyclopentanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred Grignard reagent. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

-

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

molecular weight and formula of 1-(2-Methylphenyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-(2-Methylphenyl)cyclopentan-1-ol. The information is intended for an audience with a strong background in chemistry and pharmacology.

Core Compound Data

All quantitative data for this compound is summarized in the table below for easy reference and comparison.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O |

| Molecular Weight | 176.25 g/mol |

| IUPAC Name | This compound |

| Physical State | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in organic solvents (e.g., ether, THF) |

Synthesis Protocol: Grignard Reaction

The primary method for the synthesis of this compound is through a Grignard reaction. This involves the nucleophilic addition of an organomagnesium halide to a ketone. In this specific synthesis, the Grignard reagent, 2-methylphenylmagnesium bromide, is reacted with cyclopentanone.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

2-Bromotoluene

-

Cyclopentanone

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, and other standard glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried to remove any traces of water.

-

In a round-bottom flask under an inert atmosphere, add magnesium turnings.

-

Add a small crystal of iodine to help initiate the reaction.

-

A solution of 2-bromotoluene in anhydrous diethyl ether is prepared in a dropping funnel.

-

A small amount of the 2-bromotoluene solution is added to the magnesium turnings. The reaction is initiated when a color change or gentle reflux is observed.

-

The remaining 2-bromotoluene solution is added dropwise to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (2-methylphenylmagnesium bromide).

-

-

Reaction with Cyclopentanone:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of cyclopentanone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction mixture is carefully poured over a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide salt.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

-

Spectroscopic Data

-

¹H NMR: Peaks corresponding to the aromatic protons of the methylphenyl group, the aliphatic protons of the cyclopentyl ring, the methyl group protons, and a singlet for the hydroxyl proton.

-

¹³C NMR: Signals for the aromatic carbons, the quaternary carbon bearing the hydroxyl group, the aliphatic carbons of the cyclopentyl ring, and the methyl carbon.

-

IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch of the alcohol, and absorptions corresponding to C-H and C=C bonds.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for this compound are not extensively documented in publicly available literature. However, the structural motif of a substituted aryl group attached to a cycloalkanol is present in various centrally active compounds.

Derivatives of 1-phenylcyclopentan-1-ol have been investigated for their potential effects on the central nervous system (CNS). While a precise mechanism of action for this specific compound is unknown, related structures, such as certain barbiturates and benzodiazepines, are known to modulate the activity of GABAₐ receptors, which are the primary inhibitory neurotransmitter receptors in the CNS. It is plausible that this compound could interact with neuronal signaling pathways, but further research is required to elucidate any specific biological targets or mechanisms of action.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound via the Grignard reaction.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Structural Isomers of 1-(2-Methylphenyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)cyclopentan-1-ol and its structural isomers, 1-(3-methylphenyl)cyclopentan-1-ol and 1-(4-methylphenyl)cyclopentan-1-ol, are tertiary alcohols with a molecular formula of C12H16O. These compounds are of interest in medicinal chemistry and drug development as analogs or precursors to pharmacologically active molecules. Their structure, featuring a cyclopentanol ring attached to a tolyl group, makes them simplified analogs of phencyclidine (PCP) and its derivatives, which are known for their effects on the central nervous system. Understanding the synthesis, characterization, and potential biological activities of these isomers is crucial for the exploration of new chemical entities in drug discovery.

This technical guide provides a comprehensive overview of the structural isomers of 1-(tolyl)cyclopentan-1-ol, with a focus on their synthesis via the Grignard reaction, their physicochemical properties, and a discussion of their potential, though currently limited, biological relevance.

Physicochemical Properties of 1-(Tolyl)cyclopentan-1-ol Isomers

The structural isomers of 1-(tolyl)cyclopentan-1-ol exhibit distinct physical and spectroscopic properties due to the different substitution patterns on the phenyl ring. A summary of their key physicochemical data is presented below.

| Property | This compound | 1-(3-Methylphenyl)cyclopentan-1-ol | 1-(4-Methylphenyl)cyclopentan-1-ol |

| Molecular Formula | C12H16O | C12H16O | C12H16O |

| Molecular Weight | 176.26 g/mol | 176.26 g/mol | 176.26 g/mol |

| CAS Number | 100256-17-5 | Not available | Not available |

| Physical Form | Solid[1] | Not available | Not available |

| Purity | 96% (typical commercial)[1] | Not available | Not available |

Synthesis of 1-(Tolyl)cyclopentan-1-ol Isomers

The most direct and widely applicable method for the synthesis of 1-(tolyl)cyclopentan-1-ol isomers is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a tolylmagnesium halide (a Grignard reagent) to cyclopentanone. The choice of the starting bromotoluene (ortho, meta, or para) determines the final isomeric product.

General Synthetic Workflow

The overall synthetic process can be divided into two main stages: the formation of the Grignard reagent and the subsequent reaction with cyclopentanone, followed by an aqueous workup.

Experimental Protocol: Grignard Synthesis of 1-(Tolyl)cyclopentan-1-ol Isomers

This protocol provides a general procedure for the synthesis of the ortho, meta, and para isomers of 1-(tolyl)cyclopentan-1-ol.

Materials:

-

2-Bromotoluene, 3-bromotoluene, or 4-bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Iodine crystal (for initiation, if necessary)

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be flame-dried or oven-dried to ensure anhydrous conditions.

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

-

Add a small crystal of iodine to the flask to help initiate the reaction.

-

In the dropping funnel, prepare a solution of the corresponding bromotoluene isomer in anhydrous diethyl ether.

-

Add a small portion of the bromotoluene solution to the magnesium turnings. The reaction is initiated when the solution becomes cloudy and starts to reflux. If the reaction does not start, gentle warming may be applied.

-

Once the reaction has started, add the remaining bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of cyclopentanone in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the cooled Grignard reagent with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

-

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopic Technique | This compound | 1-(3-Methylphenyl)cyclopentan-1-ol | 1-(4-Methylphenyl)cyclopentan-1-ol |

| ¹H NMR | Aromatic protons with distinct splitting patterns for ortho substitution. A singlet for the methyl group. Multiplets for the cyclopentyl protons. A singlet for the hydroxyl proton. | Aromatic protons with distinct splitting patterns for meta substitution. A singlet for the methyl group. Multiplets for the cyclopentyl protons. A singlet for the hydroxyl proton. | Aromatic protons showing a characteristic AA'BB' system for para substitution. A singlet for the methyl group. Multiplets for the cyclopentyl protons. A singlet for the hydroxyl proton. |

| ¹³C NMR | Unique chemical shifts for the aromatic carbons due to the ortho-methyl group. A signal for the methyl carbon. Signals for the cyclopentyl carbons, including the quaternary carbon bearing the hydroxyl group. | Distinct chemical shifts for the aromatic carbons reflecting meta substitution. A signal for the methyl carbon. Signals for the cyclopentyl carbons. | Symmetrical pattern for the aromatic carbons due to para substitution. A signal for the methyl carbon. Signals for the cyclopentyl carbons. |

| IR Spectroscopy | Broad O-H stretch (~3200-3600 cm⁻¹). C-H stretches (aromatic and aliphatic). C=C stretches (aromatic ring). C-O stretch (~1000-1200 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). C-H stretches (aromatic and aliphatic). C=C stretches (aromatic ring). C-O stretch (~1000-1200 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). C-H stretches (aromatic and aliphatic). C=C stretches (aromatic ring). C-O stretch (~1000-1200 cm⁻¹). |

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathway interactions of this compound and its meta and para isomers. However, their structural similarity to phencyclidine (PCP) suggests that they could potentially interact with the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission.

PCP and its analogs are known to be non-competitive antagonists of the NMDA receptor, binding to a site within the receptor's ion channel. This action blocks the influx of calcium ions, leading to a disruption of normal glutamatergic neurotransmission and producing dissociative anesthetic and psychotomimetic effects.

A hypothetical signaling pathway illustrating the potential interaction of these compounds, as PCP analogs, with the NMDA receptor is presented below. It is important to note that this is a generalized pathway based on the known mechanism of PCP and has not been experimentally validated for the tolyl-cyclopentanol isomers.

Further research, including binding assays and functional studies, is required to determine if these compounds indeed exhibit activity at the NMDA receptor and to elucidate their specific pharmacological profiles.

Conclusion

The structural isomers of this compound are readily accessible through the Grignard reaction, a robust and versatile synthetic method. Their distinct physicochemical properties, arising from the varied substitution on the aromatic ring, can be characterized using standard spectroscopic techniques. While their biological activities have not been extensively studied, their structural relationship to known NMDA receptor antagonists provides a rationale for future pharmacological evaluation. This guide serves as a foundational resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this class of compounds. Further investigation is warranted to fully understand their pharmacological profiles and potential as scaffolds for the development of novel therapeutics.

References

potential stereoisomers of 1-(2-Methylphenyl)cyclopentan-1-ol

An In-depth Technical Guide to the Potential Stereoisomers of 1-(2-Methylphenyl)cyclopentan-1-ol

Abstract

Stereoisomerism plays a critical role in pharmacology and drug development, as different stereoisomers of a molecule can exhibit varied biological activities and toxicological profiles. This document provides a detailed analysis of the . We will identify the chiral centers within the molecule, determine the theoretical number of stereoisomers, and discuss their relationship. Furthermore, this guide outlines a standard experimental protocol for the resolution and characterization of these stereoisomers.

Molecular Structure and Chirality

The fundamental step in determining the number of potential stereoisomers is the identification of all chiral centers within the molecule. A chiral center is typically a carbon atom bonded to four distinct groups.

The chemical structure of this compound is characterized by a cyclopentanol ring substituted at the C1 position with both a hydroxyl group and a 2-methylphenyl group.

Analysis of Chiral Centers:

-

C1 of the Cyclopentane Ring: This carbon atom is bonded to the following four different groups:

-

A hydroxyl group (-OH)

-

A 2-methylphenyl group

-

The C2 atom of the cyclopentane ring

-

The C5 atom of the cyclopentane ring

The pathways around the cyclopentane ring from C1 are different (C1-C2-C3... vs. C1-C5-C4...), making the attachments to C2 and C5 distinct groups from the perspective of C1. Therefore, the C1 carbon is a stereogenic or chiral center.

-

-

Other Atoms: No other carbon atoms within the cyclopentane ring or the 2-methylphenyl group are bonded to four different groups.

Determination of Potential Stereoisomers

The maximum number of possible stereoisomers for a molecule can be calculated using the formula 2^n, where 'n' is the number of chiral centers.

-

For this compound, n = 1.

-

Therefore, the number of potential stereoisomers is 2^1 = 2.

These two stereoisomers are a pair of enantiomers , which are non-superimposable mirror images of each other. They will have identical physical properties (melting point, boiling point, solubility) but will differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. The molecule itself does not possess any internal plane of symmetry, which precludes the possibility of it being a meso compound.[1]

Data Presentation

The stereochemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₆O |

| Number of Chiral Centers | 1 |

| Maximum Number of Stereoisomers | 2 |

| Type of Stereoisomers | Enantiomers (one pair) |

| Meso Forms Possible | No |

Visualization of Stereoisomeric Relationship

The logical relationship between the chiral molecule and its resulting enantiomers can be visualized as a simple decision tree.

Caption: Stereoisomeric relationship for this compound.

Experimental Protocols

The separation and characterization of the enantiomers of this compound are crucial for any further research or development. Below is a standard protocol for chiral resolution and analysis.

Protocol: Chiral Resolution by High-Performance Liquid Chromatography (HPLC)

1. Objective: To separate the (R)- and (S)-enantiomers of this compound and determine their relative proportions.

2. Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

HPLC-grade solvents (e.g., hexane, isopropanol)

-

Racemic mixture of this compound

-

Analytical balance and volumetric flasks

3. Methodology:

-

Sample Preparation: Prepare a standard solution of the racemic mixture (e.g., 1 mg/mL) in a suitable mobile phase solvent.

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. A common starting point for polysaccharide-based columns is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization to achieve baseline separation.

-

Chromatographic Conditions:

-

Column: Chiralcel OD-H (or equivalent)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound (typically around 254 nm for the phenyl group).

-

Injection Volume: 10 µL

-

Column Temperature: 25 °C

-

-

Analysis:

-

Inject the sample onto the HPLC system.

-

Record the chromatogram. Two distinct peaks corresponding to the two enantiomers should be observed if the separation is successful.

-

The area under each peak is proportional to the concentration of that enantiomer. For a racemic mixture, the peak areas should be approximately equal.

-

Protocol: Characterization by Polarimetry

1. Objective: To measure the optical rotation of the separated enantiomers to confirm their chiral nature.

2. Materials and Equipment:

-

Polarimeter

-

Sodium lamp (D-line, 589 nm)

-

Polarimeter cell (e.g., 1 dm length)

-

Fractions of each separated enantiomer collected from the HPLC.

-

High-purity solvent (e.g., ethanol or chloroform)

3. Methodology:

-

Sample Preparation: Prepare a solution of a known concentration for each isolated enantiomer in a high-purity solvent.

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.

-

Sample Measurement:

-

Rinse and fill the cell with the solution of the first enantiomer.

-

Measure the observed rotation (α).

-

Repeat the measurement for the second enantiomer.

-

-

Calculation of Specific Rotation:

-

The specific rotation [α] is calculated using the formula: [α] = α / (c * l) where:

-

α is the observed rotation.

-

c is the concentration in g/mL.

-

l is the path length of the cell in decimeters (dm).

-

-

The two enantiomers should exhibit specific rotations that are equal in magnitude but opposite in sign (e.g., +15° and -15°).

-

Conclusion

The molecule this compound has one chiral center, leading to the existence of two potential stereoisomers: a pair of enantiomers. Due to the absence of an internal plane of symmetry, no meso forms are possible. The separation and individual characterization of these enantiomers can be effectively achieved using standard laboratory techniques such as chiral HPLC and polarimetry, which are essential steps for any application in medicinal chemistry or materials science.

References

Stability and Storage of 1-(2-Methylphenyl)cyclopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the tertiary benzylic alcohol, 1-(2-Methylphenyl)cyclopentan-1-ol. Due to the absence of specific stability data for this compound in publicly available literature, this guide is based on established principles of chemical stability, the known reactivity of structurally related compounds (tertiary benzylic alcohols), and standardized protocols for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Chemical Structure and Physicochemical Properties

| Property | Value (Predicted) |

| Molecular Formula | C₁₂H₁₆O |

| Molecular Weight | 176.26 g/mol |

| Appearance | Colorless to pale yellow liquid or low melting solid |

| Boiling Point | ~270-280 °C (at 760 mmHg) |

| Melting Point | ~25-35 °C |

| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetone, dichloromethane); sparingly soluble in water. |

| pKa | ~14-16 (for the hydroxyl group) |

Note: The physicochemical properties are predicted based on the chemical structure and data for analogous compounds. Experimental verification is recommended.

Predicted Stability Profile and Potential Degradation Pathways

This compound possesses two key structural features that influence its stability: a tertiary alcohol and a benzylic hydroxyl group. This combination suggests a predisposition to certain degradation pathways, primarily those involving the formation of a stable tertiary benzylic carbocation.

Acid-Catalyzed Degradation

Under acidic conditions, the hydroxyl group is likely to be protonated, forming a good leaving group (water). Subsequent loss of water leads to the formation of a resonance-stabilized tertiary benzylic carbocation. This carbocation can then undergo several reactions:

-

Elimination: Loss of a proton from an adjacent carbon atom to form a mixture of double bond isomers, primarily 1-(2-Methylphenyl)cyclopent-1-ene and (2-methylphenyl)(cyclopentylidene)methane.

-

Rearrangement: In the presence of strong acids and heat, ring expansion or other skeletal rearrangements could occur, although elimination is expected to be the major pathway.

Base-Catalyzed Degradation

Tertiary alcohols are generally stable under basic conditions as there is no alpha-proton to be abstracted. Therefore, significant degradation of this compound under mild basic conditions is not anticipated. However, under harsh basic conditions and elevated temperatures, unforeseen reactions could occur.

Oxidative Degradation

While tertiary alcohols are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon, forced oxidation using strong oxidizing agents (e.g., Fenton's reagent) or under photolytic conditions in the presence of oxygen could lead to degradation. Potential pathways include:

-

Ring Opening: Cleavage of the cyclopentane ring to form various oxidized aliphatic and aromatic products.

-

Aromatic Ring Oxidation: Hydroxylation or further oxidation of the tolyl group.

Thermal Degradation

At elevated temperatures, dehydration is the most probable degradation pathway, similar to acid-catalyzed degradation, leading to the formation of alkenes. The reaction may proceed through a carbocation intermediate. High temperatures could also lead to more extensive decomposition and fragmentation.

Photodegradation

Benzylic compounds can be susceptible to photolytic degradation. Exposure to UV light, especially in the presence of a photosensitizer or oxygen, could initiate radical reactions, leading to a complex mixture of degradation products. This could involve oxidation of the alcohol or reactions involving the aromatic ring.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to ensure the long-term integrity of this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions, particularly thermal decomposition and any trace acid/base catalyzed reactions. |

| Light | Protect from light (Store in amber vials or in the dark) | To prevent photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) | To prevent oxidation. |

| Container | Tightly sealed, chemically resistant container (e.g., glass) | To prevent exposure to moisture and atmospheric oxygen, and to avoid reaction with the container material. |

| pH | Avoid acidic and strongly basic conditions | The compound is most susceptible to degradation in the presence of acids. |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[1][2] The following are detailed experimental protocols that can be adapted for this compound.

General Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions: Subject aliquots of the stock solution to the stress conditions outlined below. A control sample, protected from stress, should be analyzed concurrently.

-

Sampling: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours). The duration of the study may need to be adjusted based on the observed rate of degradation.

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) for peak identification.

Specific Stress Conditions

| Stress Condition | Protocol |

| Acidic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M hydrochloric acid. Incubate the mixture at 60°C. |

| Basic Hydrolysis | Mix equal volumes of the stock solution and 0.1 M sodium hydroxide. Incubate the mixture at 60°C. |

| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the mixture at room temperature, protected from light. |

| Thermal Degradation | * Solution: Heat the stock solution at 80°C. * Solid State: Place the solid compound in a controlled temperature oven at 80°C. |

| Photolytic Degradation | Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A parallel sample should be wrapped in aluminum foil as a dark control. |

Data Presentation of Hypothetical Forced Degradation Results

The following table summarizes hypothetical results from a forced degradation study to illustrate the expected stability profile.

| Stress Condition | Duration (hours) | % Degradation of Parent Compound | Major Degradation Products |

| 0.1 M HCl, 60°C | 8 | ~15-25% | 1-(2-Methylphenyl)cyclopent-1-ene, (2-methylphenyl)(cyclopentylidene)methane |

| 0.1 M NaOH, 60°C | 24 | < 5% | Not significant |

| 3% H₂O₂, RT | 24 | ~5-10% | Complex mixture of oxidized products |

| 80°C (in solution) | 24 | ~10-20% | 1-(2-Methylphenyl)cyclopent-1-ene |

| Photolytic (ICH Q1B) | - | ~5-15% | Complex mixture of photo-oxidation products |

Note: This data is hypothetical and intended for illustrative purposes. Actual degradation rates and products must be determined experimentally.

Conclusion

This compound is predicted to be most sensitive to acidic conditions and elevated temperatures, leading primarily to dehydration products. It is also likely susceptible to oxidative and photolytic degradation under forced conditions. To maintain its chemical integrity, it is crucial to store the compound under refrigerated, dark, and inert conditions in a tightly sealed container. The provided experimental protocols for forced degradation studies offer a robust framework for experimentally determining the stability of this compound, identifying its degradation products, and developing a stability-indicating analytical method. This information is critical for its handling, formulation, and for meeting regulatory requirements in drug development.

References

A Technical Review of 1-(2-Methylphenyl)cyclopentan-1-ol and its Analogs: Synthesis, Characterization, and Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of 1-(2-methylphenyl)cyclopentan-1-ol and its structural analogs. The document details the primary synthetic route to this class of tertiary alcohols, namely the Grignard reaction, and outlines a detailed experimental protocol. While direct biological data for this compound is limited in publicly available literature, this review explores the potential pharmacological activities, such as anticancer and neuropharmacological effects, by examining structurally related 1-arylcyclopentanol and other cyclic alcohol derivatives. All quantitative data from related studies are summarized, and key experimental workflows are visualized to facilitate a deeper understanding of the synthesis and potential evaluation of these compounds.

Introduction

Tertiary alcohols incorporating both an aryl and a cycloalkyl moiety represent a class of organic compounds with significant potential in medicinal chemistry and materials science. The specific compound, this compound, characterized by a cyclopentanol core bonded to an ortho-tolyl group, presents an interesting scaffold for further chemical exploration. The steric hindrance introduced by the ortho-methyl group on the phenyl ring can influence the compound's conformational flexibility and its interaction with biological targets. This review aims to consolidate the available information on the synthesis of this specific alcohol and to extrapolate its potential biological relevance by analyzing data from its analogs.

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. In this case, 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide) acts as the nucleophile, attacking the electrophilic carbonyl carbon of cyclopentanone.

General Reaction Scheme

Caption: Synthesis of this compound via Grignard Reaction.

Detailed Experimental Protocol (Proposed)

This protocol is based on established general procedures for Grignard reactions.

Materials:

-

2-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Cyclopentanone

-

Saturated aqueous ammonium chloride solution or dilute hydrochloric acid

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, condenser, dropping funnel)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 2-bromotoluene in anhydrous ether.

-

Add a small amount of the 2-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

-

Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent, 2-methylphenylmagnesium bromide.

-

-

Reaction with Cyclopentanone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of cyclopentanone in anhydrous ether and add it to the dropping funnel.

-

Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two additional portions of ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

-

Potential Biological Activities of Analogs

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds containing aryl and cyclic scaffolds. For instance, derivatives of 1-aryl-1H-pyrazole and 1,5-diarylpyrazole have been evaluated as anticancer agents. While the core structures differ, the presence of an aromatic ring attached to a five-membered ring is a common feature.

A study on cyclopentane-fused anthraquinone derivatives demonstrated significant antiproliferative potency against various mammalian tumor cell lines. These compounds were found to interact with DNA and topoisomerase I. Although this compound is structurally simpler, the presence of the aryl and cyclopentyl groups could potentially allow for interactions with biological macromolecules relevant to cancer pathways.

Table 1: Anticancer Activity of Selected Aryl-Cyclic Analogs

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | MDA-MB-231 | 2.43 - 7.84 | [1] |

| 1-Aryl-1H-pyrazole-fused Curcumin Analogs | HepG2 | 4.98 - 14.65 | [1] |

| 1,5-Diarylpyrazole Derivatives | COX-2 Inhibition | Varies | [2] |

| Indole-Aryl-Amide Derivatives | MCF7 | 0.49 - 0.81 | [1] |

| Indole-Aryl-Amide Derivatives | PC3 | 2.13 | [1] |

Note: This table presents data for structurally related but distinct compound classes to infer potential activity.

Caption: Workflow for evaluating the anticancer potential of 1-arylcyclopentanol analogs.

Neuropharmacological Activity

Analogs of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (pyrovalerone) have been extensively studied as monoamine uptake inhibitors. These compounds are known to be potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). While this compound is a tertiary alcohol and not a ketone, the structural similarity of an aryl group attached to a five-membered ring suggests that it and its derivatives could potentially interact with neurotransmitter transporters or receptors.

Research into these pyrovalerone analogs has shown that modifications to the aryl ring and the amine-containing side chain significantly impact their potency and selectivity. This suggests that the 1-arylcyclopentanol scaffold could serve as a starting point for the design of novel neuropharmacological agents.

Table 2: Monoamine Transporter Inhibition by Pyrovalerone Analogs

| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |

| Racemic 4a | 15.4 | 12.1 | 3130 | [3] |

| (S)-4a | 8.1 | 10.2 | 2270 | [3] |

| 4u (3,4-dichloro) | 1.8 | 2.7 | 1000 | [3] |

| 4t (naphthyl) | 2.5 | 4.5 | 1500 | [3] |

Note: Data for pyrovalerone analogs, which share the 1-aryl-pentan skeleton.

Caption: Hypothesized mechanism of action for neuropharmacological activity.

Conclusion

This compound is a readily synthesizable tertiary alcohol via the Grignard reaction. While direct biological data is scarce, the analysis of its structural analogs suggests that this compound and its derivatives could be promising scaffolds for the development of novel therapeutic agents. The presence of the sterically hindered ortho-tolyl group may confer unique properties regarding receptor binding and metabolic stability. Further research is warranted to synthesize and screen this compound and a library of its analogs for a range of biological activities, particularly in the areas of oncology and neuropharmacology, to fully elucidate their therapeutic potential. The experimental protocols and workflows outlined in this review provide a foundational framework for such future investigations.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Methylphenyl)cyclopentan-1-ol via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of the tertiary alcohol, 1-(2-methylphenyl)cyclopentan-1-ol, through a Grignard reaction. This classic carbon-carbon bond-forming reaction is fundamental in organic synthesis for creating complex molecules from simpler precursors. The protocol outlines the preparation of the Grignard reagent, o-tolylmagnesium bromide, from 2-bromotoluene and magnesium, followed by its reaction with cyclopentanone. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and successful synthesis.

Introduction

The Grignard reaction is a cornerstone of organic chemistry, enabling the formation of carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[1] The synthesis of this compound serves as an excellent example of the addition of an aryl Grignard reagent to a cyclic ketone. This tertiary alcohol and its derivatives are valuable intermediates in the synthesis of various organic molecules, including potential pharmaceutical compounds. The protocol herein is designed to be a reliable guide for researchers in academic and industrial settings.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The expected yield is an estimate based on typical Grignard reactions of this nature, which can range from 45-85% depending on the purity of reagents and adherence to anhydrous conditions.[2]

| Parameter | Value | Unit | Notes |

| Reactants | |||

| 2-Bromotoluene | 1.71 | g | (10.0 mmol, 1.0 equiv) |

| Magnesium Turnings | 0.27 | g | (11.0 mmol, 1.1 equiv) |

| Cyclopentanone | 0.84 | g | (10.0 mmol, 1.0 equiv) |

| Anhydrous Diethyl Ether | 30 | mL | |

| Reaction Conditions | |||

| Grignard Formation | Reflux | Gentle reflux | |

| Reaction with Ketone | 0 °C to RT | ||

| Reaction Time | ~2-3 | hours | |

| Product | |||

| Product Name | This compound | ||

| Molecular Formula | C₁₂H₁₆O | ||

| Molecular Weight | 176.26 | g/mol | |

| Expected Yield | 1.23 - 1.50 | g | (70-85% of theoretical) |

| Appearance | White to off-white solid |

Experimental Protocol

Materials and Reagents:

-

2-Bromotoluene (≥98%)

-

Magnesium turnings

-

Iodine crystal (catalyst)

-

Cyclopentanone (≥99%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes (for recrystallization)

-

Round-bottom flask (100 mL), three-necked

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

Part 1: Preparation of the Grignard Reagent (o-tolylmagnesium bromide)

-

Apparatus Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

-

Initiation: Place the magnesium turnings (0.27 g, 11.0 mmol) in the flask. Add a single crystal of iodine.

-

Solvent Addition: Add 10 mL of anhydrous diethyl ether to the flask.

-

Addition of Aryl Halide: Dissolve 2-bromotoluene (1.71 g, 10.0 mmol) in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Reaction Initiation: Add approximately 1-2 mL of the 2-bromotoluene solution from the dropping funnel to the magnesium turnings. The reaction should initiate, as indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy gray solution. If the reaction does not start, gently warm the flask with a heat gun or crush a piece of magnesium with a dry glass rod.

-

Completion of Grignard Formation: Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Cyclopentanone

-

Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.

-

Addition of Ketone: Dissolve cyclopentanone (0.84 g, 10.0 mmol) in 10 mL of anhydrous diethyl ether and add this solution to the dropping funnel. Add the cyclopentanone solution dropwise to the stirred Grignard reagent while maintaining the temperature at 0-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional hour. The formation of a white precipitate (the magnesium alkoxide salt) will be observed.

Part 3: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice bath and slowly add 20 mL of saturated aqueous ammonium chloride solution to quench the reaction. Stir until the precipitate dissolves.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (20 mL).

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from hexanes to yield this compound as a white to off-white solid.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Grignard reagents are highly reactive and moisture-sensitive. All reactions should be carried out under anhydrous conditions and preferably under an inert atmosphere (nitrogen or argon).

-

Diethyl ether is extremely flammable and volatile. Work in a well-ventilated fume hood and avoid any sources of ignition.

-

Handle 2-bromotoluene and cyclopentanone with appropriate personal protective equipment (gloves, safety glasses).

-

The quenching of the reaction is exothermic. Perform this step slowly and with cooling.

References

Application Note: Acid-Catalyzed Dehydration of 1-(2-Methylphenyl)cyclopentan-1-ol

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic synthesis for the preparation of alkenes. This application note details a robust and efficient protocol for the dehydration of the tertiary alcohol, 1-(2-Methylphenyl)cyclopentan-1-ol, to yield 1-(2-Methylphenyl)cyclopentene. This transformation proceeds via an E1 elimination mechanism, which is initiated by the protonation of the hydroxyl group by a strong acid catalyst, such as sulfuric or phosphoric acid.[1][2][3] The subsequent loss of a water molecule forms a stable tertiary carbocation intermediate.[4] Deprotonation from an adjacent carbon atom then affords the desired alkene product.[2] This procedure is particularly relevant for researchers in medicinal chemistry and materials science, where the synthesis of substituted cycloalkenes is often a crucial step in the development of novel compounds.

Reaction Scheme

Experimental Protocol

Materials and Equipment

-

This compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Distillation apparatus

-

Separatory funnel (250 mL)

-

Erlenmeyer flask (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

NMR tubes and spectrometer

-

GC-MS vials and instrument

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (see Table 1 for quantity).

-

Acid Addition: While stirring the alcohol at room temperature, slowly add concentrated sulfuric acid dropwise. An exothermic reaction may be observed.

-

Dehydration: Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask. Heat the reaction mixture using a heating mantle to the temperature specified in Table 1. The lower boiling alkene product will co-distill with water as it is formed, driving the equilibrium towards the product.[5]

-

Workup:

-

Transfer the distillate to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by brine.[6]

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the dried organic solution to remove the drying agent.

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product can be further purified by fractional distillation to obtain pure 1-(2-Methylphenyl)cyclopentene.

-

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and purity.

Data Presentation

| Parameter | Value |

| Reactants | |

| This compound | 10.0 g (52.6 mmol) |

| Concentrated Sulfuric Acid (98%) | 5.0 mL |

| Reaction Conditions | |

| Reaction Temperature | 140-160 °C |

| Reaction Time | 1-2 hours |

| Product | |

| Product Name | 1-(2-Methylphenyl)cyclopentene |

| Theoretical Yield | 8.95 g |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be lower than the alcohol |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1-(2-Methylphenyl)cyclopentene.

Signaling Pathway Diagram (Reaction Mechanism)

Caption: The E1 mechanism for the acid-catalyzed dehydration of a tertiary alcohol.

References

Application Notes and Protocols: 1-(2-Methylphenyl)cyclopentan-1-ol as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of 1-(2-Methylphenyl)cyclopentan-1-ol as a versatile precursor in organic synthesis. The primary applications covered are its dehydration to form the corresponding alkene and its conversion to a phencyclidine (PCP) analog, a class of compounds with significant interest in medicinal chemistry and drug development.

Acid-Catalyzed Dehydration of this compound

The tertiary alcohol, this compound, readily undergoes acid-catalyzed dehydration following an E1 mechanism to yield 1-(2-Methylphenyl)cyclopentene. This reaction is a fundamental transformation in organic synthesis, providing access to a functionalized cyclopentene ring system.

Reaction Pathway

Application Notes and Protocols: Reaction of 1-(2-Methylphenyl)cyclopentan-1-ol with Oxidizing Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Methylphenyl)cyclopentan-1-ol is a tertiary alcohol. Tertiary alcohols, which lack a hydrogen atom on the carbon bearing the hydroxyl group, are generally resistant to oxidation under standard conditions.[1][2][3] However, under forcing conditions or with specific reagents, they can undergo oxidative C-C bond cleavage.[4][5][6] This document outlines the expected reactivity of this compound with various oxidizing agents and provides generalized protocols for conducting such reactions. The information presented is based on the general principles of tertiary alcohol oxidation, as specific literature on this particular substrate is limited.

Predicted Reactivity and Products

The reaction of this compound with oxidizing agents is not expected to proceed under mild conditions. Under more vigorous conditions, the reaction is likely to involve dehydration to form an alkene, followed by oxidative cleavage of the double bond or direct oxidative cleavage of C-C bonds. The potential products are ketones and carboxylic acids resulting from the cleavage of the cyclopentane ring or the bond connecting the phenyl and cyclopentyl moieties.

Table 1: Summary of Expected Reactivity with Common Oxidizing Agents

| Oxidizing Agent | Expected Reactivity | Potential Products | Notes |

| Chromic Acid (H₂CrO₄) | No reaction under mild conditions.[1][2] Under forcing acidic conditions, may lead to dehydration followed by oxidative cleavage.[6] | 2-Methylacetophenone, Cyclopentanone, Adipic acid derivatives | Reaction is not selective and may produce a mixture of products. |

| Potassium Permanganate (KMnO₄) | Generally no reaction under neutral or alkaline conditions.[7][8] In acidic and/or heated conditions, dehydration to an alkene can occur, which is then oxidized.[9][10] | 2-Methylbenzoic acid, Cyclopentanone, Ring-opened dicarboxylic acids | The reaction is often vigorous and can lead to extensive degradation.[9] |

| Sodium Hypochlorite (NaOCl) | Can induce oxidative cleavage of tertiary alcohols, potentially leading to carboxylic acids.[11][12] | Acetic acid (if further degradation occurs), and other cleavage products. | The mechanism is complex and may involve radical intermediates. |

| Modern Catalytic Systems (e.g., Co(II)/Air, Iron Photocatalysis) | Can achieve selective aerobic C-C bond cleavage of tertiary alcohols to yield valuable ketones or acids.[4][5] | Ketones or carboxylic acids resulting from specific C-C bond cleavage. | These methods offer higher selectivity and milder reaction conditions. |

Experimental Protocols

The following are generalized protocols for the oxidation of this compound. Caution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Oxidation with Acidic Potassium Permanganate (Forcing Conditions)

Objective: To induce oxidative cleavage of this compound via dehydration and subsequent oxidation.

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Distilled water

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers, graduated cylinders

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., acetone or tert-butanol).

-

Slowly add a 10% aqueous solution of sulfuric acid.

-

Heat the mixture to reflux.

-

Slowly add a solution of potassium permanganate (2-3 equivalents) in water to the refluxing mixture. The purple color of the permanganate should disappear as it reacts.

-

Continue refluxing until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture to room temperature.

-

Quench the excess permanganate by adding a saturated aqueous solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves and the solution becomes colorless.

-

Transfer the mixture to a separatory funnel and extract the organic products with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product mixture.

-

Purify the products by column chromatography.

Protocol 2: Oxidative Cleavage using Chromic Acid (Jones Oxidation Conditions)

Objective: To attempt the oxidative cleavage of this compound using Jones reagent.

Materials:

-

This compound

-

Chromium trioxide (CrO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Acetone

-

Distilled water

-

Isopropanol

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

Procedure:

-

Prepare the Jones reagent: Dissolve chromium trioxide in concentrated sulfuric acid, then cautiously add water. (Caution: Highly corrosive and carcinogenic) .

-

Dissolve this compound (1 equivalent) in acetone in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add the Jones reagent dropwise from a dropping funnel with vigorous stirring. Maintain the temperature below 20°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by TLC.

-

Quench the reaction by adding isopropanol until the orange-brown color turns to a green solution.

-

Add water to dissolve the chromium salts and extract the organic products with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude product.

-

Purify by column chromatography.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the oxidation of this compound.

Caption: General workflow for the oxidation of this compound.

Signaling Pathways and Logical Relationships

The reaction of this compound with strong oxidizing agents under harsh conditions likely proceeds through a dehydration-oxidation pathway.

Caption: Proposed dehydration-oxidation pathway for this compound.

References

- 1. chemistnotes.com [chemistnotes.com]

- 2. Tertiary (3°)alcohols are not oxidized by chromic acid. Why? | Study Prep in Pearson+ [pearson.com]

- 3. Oxidation with Chromic Acid and PCC - Chad's Prep® [chadsprep.com]

- 4. Aerobic C–C Bond Cleavage of Tertiary Allylic Alcohols - ChemistryViews [chemistryviews.org]

- 5. Oxidative α-C-C Bond Cleavage of 2° and 3° Alcohols to Aromatic Acids with O2 at Room Temperature via Iron Photocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. quora.com [quora.com]

- 8. reactionrepo.mintlify.app [reactionrepo.mintlify.app]

- 9. organic chemistry - Oxidation of tert-butyl alcohol with potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. Sciencemadness Discussion Board - Oxidation of tertiary alcohol by KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. organic chemistry - Mechanism for oxidative cleavage of tertiary alcohols by NaOCl - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

Application Notes and Protocol for the Purification of 1-(2-Methylphenyl)cyclopentan-1-ol by Column Chromatography

Abstract

This document provides a detailed protocol for the purification of 1-(2-Methylphenyl)cyclopentan-1-ol, a tertiary alcohol, using silica gel column chromatography. The protocol outlines the selection of an appropriate solvent system through preliminary Thin-Layer Chromatography (TLC) analysis, the preparation and execution of the column chromatography, and the subsequent analysis of the collected fractions. This methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis.

Introduction

Column chromatography is a fundamental and widely used purification technique in organic chemistry.[1][2] It allows for the separation of individual compounds from a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase.[3][4] The choice of the stationary and mobile phases is critical for achieving effective separation and is primarily determined by the polarity of the compounds to be separated.[2][3]

This compound is a tertiary alcohol, and its purification from a crude reaction mixture is essential to remove unreacted starting materials, byproducts, and other impurities. This protocol details a systematic approach to achieve high purity of the target compound.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound and a common impurity is presented in Table 1. These properties are essential for developing the purification protocol.

| Property | This compound (Predicted) | o-Tolylmagnesium bromide (Starting Material) |

| Molecular Formula | C12H16O | C7H7BrMg |

| Molecular Weight | 176.25 g/mol | 207.34 g/mol |

| Appearance | Colorless to pale yellow oil or solid | Solution in ether or THF |

| Polarity | Moderately polar | Highly polar/ionic |

| Solubility | Soluble in organic solvents (e.g., ethyl acetate, hexanes, dichloromethane) | Reacts with protic solvents |

Table 1. Physicochemical Properties of this compound and a potential starting material.

Experimental Protocol

This protocol is divided into three main stages: Thin-Layer Chromatography (TLC) for solvent system selection, column chromatography for purification, and post-chromatography analysis.

Materials and Reagents

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh)

-

Mobile Phase Solvents:

-

n-Hexane (non-polar)

-

Ethyl acetate (polar)

-

-

Crude Sample: this compound (dissolved in a minimal amount of dichloromethane)

-

TLC Plates: Silica gel coated aluminum or glass plates with a fluorescent indicator (F254)

-

Visualization: UV lamp (254 nm), and a potassium permanganate stain.

-

Glassware: Chromatography column, flasks, beakers, capillary tubes.

Stage 1: Thin-Layer Chromatography (TLC) Analysis

TLC is a rapid and effective method to determine the optimal solvent system for column chromatography.[5][6][7] The goal is to find a solvent mixture that provides a good separation between the desired product and any impurities, with the product having an Rf value of approximately 0.25-0.35.[5]

Procedure:

-

Sample Preparation: Dissolve a small amount of the crude reaction mixture in a volatile solvent like dichloromethane.

-

Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

-

Development: Place the TLC plate in a developing chamber containing a mixture of hexane and ethyl acetate. Start with a non-polar mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity.

-

Visualization: After the solvent front has reached near the top of the plate, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with potassium permanganate.

-

Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front)[8]

Data Presentation:

| Trial | Hexane:Ethyl Acetate Ratio | Rf of Product | Rf of Impurity 1 | Observations |

| 1 | 9:1 | 0.15 | 0.05 | Poor separation, low Rf for the product. |

| 2 | 8:2 | 0.30 | 0.10 | Good separation, ideal Rf for the product. |

| 3 | 7:3 | 0.45 | 0.20 | Good separation, but Rf is slightly high. |

Table 2. TLC Solvent System Optimization. Based on this data, an 8:2 hexane:ethyl acetate mixture is chosen as the eluent for column chromatography.

Stage 2: Column Chromatography

This stage involves the bulk separation of the target compound from the crude mixture.

Workflow Diagram:

Figure 1. Workflow for the purification of this compound.

Procedure:

-

Column Packing:

-

Secure a glass chromatography column vertically.

-

Prepare a slurry of silica gel in the chosen eluent (8:2 hexane:ethyl acetate).

-

Pour the slurry into the column, ensuring no air bubbles are trapped.

-